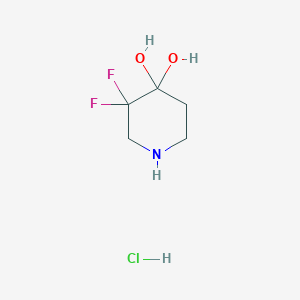

3,3-Difluoropiperidine-4,4-diol hydrochloride

Description

Properties

IUPAC Name |

3,3-difluoropiperidine-4,4-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO2.ClH/c6-4(7)3-8-2-1-5(4,9)10;/h8-10H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPGIODLDBENST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1(O)O)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,3-Difluoropiperidine-4,4-diol hydrochloride synthesis route

The synthesis of 3,3-difluoropiperidine-4,4-diol hydrochloride is a multi-step process that relies on well-established organic chemistry principles. The strategic choice of nitrogen protection, followed by a challenging but achievable α,α-difluorination and a straightforward deprotection/salification sequence, provides reliable access to this valuable building block. The insights into the causality of each step—from the selection of orthogonal protecting groups to understanding the electronic activation that facilitates final diol formation—empower researchers to troubleshoot and adapt this synthesis for their specific drug discovery campaigns. The availability of this and other fluorinated piperidines is critical for the continued development of safer and more effective therapeutics. [12][13]

References

-

Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Available at: [Link]

-

Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]

-

Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929-32. Available at: [Link]

- 4,4-difluoro-piperidine-compounds. Google Patents.

-

Choy, J., et al. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications. Available at: [Link]

-

Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]

-

gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate. Available at: [Link]

-

CTH Removal of N-Benzyl Groups. Rhodium.ws. Available at: [Link]

-

Synthesis and Reactions of N-Protected 3-Nitroindoles. ResearchGate. Available at: [Link]

-

Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ACS Omega, 7(14), 11753-11760. Available at: [Link]

-

Goti, G., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(9), 6125-6134. Available at: [Link]

- Preparation method of 4, 4-difluoropiperidine hydrochloride. Google Patents.

- Method for preparing 4-piperidyl piperidine. Google Patents.

-

Synthesis of gem-difluorinated nucleoside analogues of the liposidomycins and evaluation as MraY inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

- Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl). Google Patents.

-

Kumar, S., et al. (2022). Divergent Reaction of Activated Pyridines with α,α-Difluorinated gem-Diols. Organic Letters, 24(22), 4046-4051. Available at: [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

-

t-3-Benzyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one oxime. National Institutes of Health. Available at: [Link]

-

Chemists develop new synthesis method for producing fluorinated piperidines. University of Münster. Available at: [Link]

-

N-Terminal Deprotection; Boc removal. Aapptec Peptides. Available at: [Link]

-

Gem-Difluorination of α-Diazo Amides Using (Difluoroiodo)toluene. UWSpace. Available at: [Link]

-

One-Pot Synthesis of N-Fused Quinolone-4 Tetracyclic Scaffolds from 2,2-Disubstituted Indolin-3-ones. National Institutes of Health. Available at: [Link]

-

A new method for the preparation of piperidin-4-ones. ResearchGate. Available at: [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

- Process for the preparation of piperidine derivatives. Google Patents.

- Deprotection of N-BOC compounds. Google Patents.

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. peptide.com [peptide.com]

- 7. biosynth.com [biosynth.com]

physicochemical properties of 3,3-Difluoropiperidine-4,4-diol hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 3,3-Difluoropiperidine-4,4-diol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Fluorinated Scaffold

3,3-Difluoropiperidine-4,4-diol hydrochloride emerges as a compelling, yet sparsely documented, building block for medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern pharmaceutical design, often leading to significant improvements in metabolic stability, bioavailability, and target affinity.[1][2] This guide, authored from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of this unique molecule. While direct experimental data for this specific compound is limited, this document will synthesize information from closely related analogs and foundational chemical principles to offer robust predictions and detailed characterization protocols.

The structure is notable for two key features: the gem-difluoro substitution at the 3-position and the gem-diol at the 4-position. The difluoro group is known to modulate the pKa of the piperidine nitrogen and influence ring conformation, while the diol is understood to be the hydrated form of the corresponding ketone, 3,3-difluoro-4-oxopiperidine hydrochloride. This guide will dissect these structural elements to provide a holistic understanding of the molecule's behavior.

Caption: Chemical structure of 3,3-Difluoropiperidine-4,4-diol hydrochloride.

Section 1: Predicted Physicochemical Properties

Direct experimental values for 3,3-difluoropiperidine-4,4-diol hydrochloride are not widely published. However, by analyzing its structural analogues—3,3-difluoropiperidine HCl, 4,4-difluoropiperidine HCl, and 4,4-piperidinediol HCl—we can establish a reliable set of predicted properties. These serve as a crucial baseline for experimental design and handling.

| Property | Predicted Value / Observation | Rationale / Comparative Data |

| CAS Number | 1788044-01-8[3] | Unique identifier for this specific chemical entity. |

| Molecular Formula | C₅H₁₀ClF₂NO₂ | Derived from the chemical structure. The related 3,3-difluoropiperidine HCl is C₅H₁₀ClF₂N.[4] |

| Molecular Weight | 193.59 g/mol | Calculated from the molecular formula. Note: 4,4-difluoropiperidine HCl has a molecular weight of 157.59 g/mol .[5][6] |

| Appearance | White to off-white or beige crystalline solid/powder. | Based on analogues like 4,4-piperidinediol HCl (white to off-white crystalline solid)[7] and 3,3-difluoropiperidine HCl (cream/beige powder).[4] |

| Solubility | Expected to be soluble in water. Soluble in polar organic solvents like methanol and DMSO. | The hydrochloride salt form significantly enhances aqueous solubility. 4,4-Piperidinediol HCl is noted to be soluble in water.[7][8] |

| Predicted Melting Point | Likely in the range of 150-250 °C, but with decomposition. | This is a broad estimate. 3,3-Difluoropiperidine HCl melts at 243-247 °C,[4] while 4,4-difluoropiperidine HCl melts at 173-177 °C.[5][9] The presence of the gem-diol may lower the melting point compared to the non-hydroxylated parent and could lead to decomposition (water loss). |

| Predicted pKa | ~7.0 - 7.5 | The pKa of the parent 3,3-difluoropiperidine is 7.4.[10] The electron-withdrawing fluorine atoms at the 3-position are expected to lower the basicity of the piperidine nitrogen compared to piperidine itself (pKa ~11.2). |

| Stability & Storage | Store refrigerated (2-8°C) under an inert atmosphere. Likely sensitive to heat and moisture. | Based on data for 4,4-difluoropiperidine HCl, which is sensitive to air, moisture, and heat.[5] The gem-diol is a hydrate and may lose water upon heating. The compound is expected to be chemically stable under standard ambient conditions when stored properly. |

Section 2: Expert Insights on Structure and Conformation

The Ketone-Hydrate Equilibrium

A critical aspect of 3,3-difluoropiperidine-4,4-diol hydrochloride is the geminal diol. In aqueous solutions, and often in the solid state, this functional group exists in equilibrium with its corresponding ketone, 3,3-difluoro-4-oxopiperidine. The presence of the strongly electron-withdrawing gem-difluoro group adjacent to the carbonyl in the ketone form significantly enhances the electrophilicity of the carbonyl carbon. This polarization strongly favors the hydration reaction, pushing the equilibrium towards the more stable gem-diol form. This is a well-known phenomenon for α-halogenated ketones.

Caption: Equilibrium between the ketone and its hydrated gem-diol form.

Conformational Influence of the gem-Difluoro Group

The stereoelectronic effects of fluorine substituents on the piperidine ring are profound and crucial for understanding its interactions with biological targets. Research on fluorinated piperidines has demonstrated that there is often a strong preference for the fluorine atoms to occupy an axial position.[11][12] This "axial preference" is attributed to a combination of electrostatic and hyperconjugative interactions.

-

Electrostatic Interactions: In the protonated hydrochloride form, electrostatic interactions between the axial C-F bond dipoles and the axial N-H bond are often stabilizing.

-

Hyperconjugation: A key stabilizing factor is the hyperconjugative interaction between the lone pair of electrons on the nitrogen atom and the antibonding orbital of the axial C-F bond (nN → σC-F), and between the axial C-H bond's bonding orbital and the axial C-F antibonding orbital (σC-H → σC-F).

For drug development professionals, this is not merely an academic point. The conformational locking induced by fluorination presents a more rigid and defined scaffold to a protein binding pocket, which can lead to enhanced potency and selectivity. The predictable conformational behavior of fluorinated piperidines is a powerful tool in rational drug design.[13]

Section 3: Protocols for Physicochemical Characterization

To ensure scientific integrity, every new compound requires rigorous characterization. The following protocols provide a self-validating framework for researchers to confirm the identity, purity, and key properties of 3,3-difluoropiperidine-4,4-diol hydrochloride.

Caption: Experimental workflow for comprehensive physicochemical characterization.

NMR Spectroscopic Analysis

-

Objective: To confirm the chemical structure and assess purity.

-

Methodology:

-

Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR signals: Broad signals for the piperidine ring protons (CH₂ groups), likely in the 3-4 ppm range. A broad signal for the N⁺H₂ protons and signals for the OH protons of the diol (which will exchange in D₂O).

-

Expected ¹³C NMR signals: Signals for the four distinct carbon atoms of the piperidine ring. The carbon at C4 (bearing the diol) will be shifted downfield (~90-100 ppm), and the carbon at C3 (bearing the fluorines) will show a characteristic triplet due to one-bond C-F coupling.

-

Expected ¹⁹F NMR signals: A single signal (or complex multiplet due to F-H coupling) confirming the presence of the chemically equivalent fluorine atoms. This is a key experiment for verifying fluorination.[4]

-

Mass Spectrometry

-

Objective: To confirm the molecular weight of the free base.

-

Methodology:

-

Prepare a dilute solution of the compound in methanol or acetonitrile/water.

-

Analyze using Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

-

Expected Result: The primary ion observed should correspond to the protonated free base [M+H]⁺, where M is the neutral 3,3-difluoropiperidine-4,4-diol molecule. The expected m/z would be approximately 158.07, corresponding to the molecular formula C₅H₁₀F₂NO₂⁺.

-

pKa Determination via Potentiometric Titration

-

Objective: To experimentally determine the acid dissociation constant of the protonated piperidine nitrogen.

-

Causality: The pKa is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorination is known to modulate pKa, making this measurement essential.

-

Methodology:

-

Accurately weigh ~20-50 mg of the compound and dissolve it in a known volume of deionized water.

-

Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

-

Use a calibrated pH electrode to monitor the pH.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.

-

Record the pH after each addition of titrant.

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at which 50% of the compound has been neutralized (the midpoint of the titration curve).

-

Section 4: Synthesis and Applications

Synthetic Strategy

While a specific synthesis for the diol is not detailed in the literature, a logical and field-proven approach can be inferred from related syntheses. A common strategy for preparing fluorinated piperidines involves the fluorination of a ketone precursor.[14][15]

-

Starting Material: N-protected 4-piperidone (e.g., N-Boc-4-piperidone).

-

Fluorination: Introduction of the gem-difluoro group at the 3-position. This is a challenging step often requiring specialized fluorinating reagents.

-

Deprotection and Hydration: Removal of the N-protecting group (e.g., using HCl in an appropriate solvent). This step would simultaneously protonate the nitrogen to form the hydrochloride salt and, in the presence of water, facilitate the hydration of the C4-ketone to the gem-diol.

This approach leverages readily available starting materials and established fluorination chemistry, making it a viable route for researchers.

Significance in Drug Discovery

The 3,3-difluoropiperidine-4,4-diol hydrochloride scaffold is a valuable asset for drug discovery programs for several reasons:

-

Metabolic Stability: The C-F bond is exceptionally strong, and the presence of fluorine can block sites of metabolism, increasing the half-life of a drug.

-

Modulation of Basicity: As discussed, the fluorine atoms lower the pKa of the piperidine nitrogen, which can be crucial for optimizing a drug's ionization state at physiological pH, thereby improving cell permeability and reducing off-target effects.

-

Conformational Rigidity: The defined chair conformation provides a rigid scaffold, reducing the entropic penalty upon binding to a target protein and potentially increasing binding affinity.

-

Bioisosteric Replacement: The diol functionality offers hydrogen bond donor and acceptor capabilities, allowing it to serve as a bioisostere for other polar functional groups in lead optimization.

Derivatives of fluorinated piperidines have shown promise as antagonists for receptors like the dopamine D4 receptor and as fragments in novel histamine-3 receptor antagonists, highlighting the therapeutic potential of this class of compounds.[14][16]

Conclusion

3,3-Difluoropiperidine-4,4-diol hydrochloride represents a frontier building block in medicinal chemistry. While direct characterization data is emerging, a robust understanding of its physicochemical properties can be achieved through the analysis of its structural components and analogues. Its unique combination of a conformationally-directing gem-difluoro group and a polar gem-diol functionality presents a wealth of opportunities for designing next-generation therapeutics with improved pharmacological profiles. The experimental protocols outlined in this guide provide a clear pathway for researchers to fully characterize this promising scaffold and unlock its potential in their drug discovery endeavors.

References

-

PubChem. 3,3-Difluoropiperidine | C5H9F2N | CID 2758350. [Link]

-

LookChem. 4,4-Piperidinediol hydrochloride. [Link]

-

Al-Sanea, M. M., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Chemistry & Medicinal Chemistry, 15(20), e202500298. [Link]

-

Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 23588. [Link]

-

PubChem. 4,4-Difluoropiperidine hydrochloride | C5H10ClF2N | CID 2758351. [Link]

-

Ermanis, K., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

-

Mukherjee, S., et al. (2025). Recent Advances in the Synthesis of Fluorinated Heterocycles and A Close Look on the Recent FDA-Approved Fluorinated Drugs. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. The conformational preferences of 3,5-difluoropiperidine derivatives. [Link]

-

Mlostoń, G., et al. (2021). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 26(11), 3192. [Link]

- Google Patents. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.

-

Verniest, G., et al. (2008). New Entries toward 3,3-Difluoropiperidines. The Journal of Organic Chemistry, 73(14), 5458–5461. [Link]

-

Wiley Online Library. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]

-

ResearchGate. Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. [Link]

- Google Patents. WO2013127913A1 - 4,4-difluoro-piperidine-compounds.

-

MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

-

ResearchGate. gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. [Link]

- Google Books.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. biosynth.com [biosynth.com]

- 4. ossila.com [ossila.com]

- 5. 4,4-Difluoropiperidine Hydrochloride | 144230-52-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 4,4-Difluoropiperidine hydrochloride | C5H10ClF2N | CID 2758351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 40064-34-4: 4,4-Piperidinediol, hydrochloride (1:1) [cymitquimica.com]

- 8. lookchem.com [lookchem.com]

- 9. 4,4-二氟哌啶 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. researchgate.net [researchgate.net]

- 14. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]

- 15. Sci-Hub. New Entries toward 3,3-Difluoropiperidines / The Journal of Organic Chemistry, 2008 [sci-hub.box]

- 16. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of 3,3-Difluoropiperidine-4,4-diol Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the structural analysis of 3,3-Difluoropiperidine-4,4-diol hydrochloride, a fluorinated heterocyclic compound of significant interest in medicinal chemistry.[1] Given the unique structural features of this molecule, including a gem-difluoro moiety, a geminal diol, and a piperidine ring in its hydrochloride salt form, a multi-faceted analytical approach is essential for its complete characterization. This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray crystallography for unambiguous structure elucidation. The causality behind experimental choices and the interpretation of the resulting data are discussed in detail, providing researchers, scientists, and drug development professionals with a robust framework for the analysis of this and similar complex molecules.

Introduction: The Significance of Fluorinated Piperidines

The piperidine scaffold is a ubiquitous motif in a vast number of pharmaceuticals and natural products, valued for its ability to impart favorable pharmacokinetic properties.[2] The introduction of fluorine atoms into organic molecules can profoundly influence their biological activity, metabolic stability, and lipophilicity.[3] Specifically, the gem-difluoro group is a bioisostere for a carbonyl group and can act as a hydrogen bond acceptor, while also increasing metabolic stability by blocking oxidation at the fluorinated carbon. The geminal diol, while often considered an unstable functional group, can be stabilized by intramolecular hydrogen bonding and plays a crucial role in the molecule's interaction with biological targets. 3,3-Difluoropiperidine-4,4-diol hydrochloride, therefore, represents a valuable building block in drug discovery, combining the desirable properties of the piperidine ring with the unique electronic and conformational effects of gem-difluorination and a hydrated carbonyl surrogate.[1][4]

Synthesis and Preparation of Analytical Samples

The synthesis of 3,3-Difluoropiperidine-4,4-diol hydrochloride would likely proceed from a suitable precursor such as N-protected 4-oxopiperidine. A key step would be the introduction of the gem-difluoro group at the 3-position, followed by hydration of the 4-keto group to the gem-diol. The final step would involve the deprotection of the nitrogen and formation of the hydrochloride salt. A plausible synthetic route is outlined below, based on established methodologies for the synthesis of related compounds.

Caption: Plausible synthetic workflow for 3,3-Difluoropiperidine-4,4-diol hydrochloride.

For analytical purposes, the hydrochloride salt is typically a crystalline solid, which should be dissolved in a suitable deuterated solvent for NMR analysis (e.g., D₂O, DMSO-d₆, or CD₃OD). For mass spectrometry, the sample can be dissolved in a volatile solvent such as methanol or acetonitrile. For IR spectroscopy, the solid sample can be analyzed directly using an ATR accessory or as a KBr pellet. High-quality single crystals are required for X-ray crystallography, which can often be obtained by slow evaporation of a saturated solution in an appropriate solvent system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 3,3-Difluoropiperidine-4,4-diol hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a wealth of information regarding the connectivity, stereochemistry, and electronic environment of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of distinct proton environments and their connectivities through spin-spin coupling. Due to the piperidine ring adopting a chair conformation, axial and equatorial protons will exhibit different chemical shifts and coupling constants.

Expected ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0-10.0 | br s | 2H | N-H₂⁺ | The acidic protons on the protonated nitrogen will appear as a broad singlet, exchangeable with D₂O. |

| ~6.0-7.0 | br s | 2H | O-H | The hydroxyl protons of the gem-diol will also be broad and exchangeable with D₂O. |

| ~3.5-4.0 | m | 1H | H-4 | The proton at C4 will be coupled to the adjacent methylene protons. |

| ~3.0-3.5 | m | 4H | H-2, H-6 | The protons on the carbons adjacent to the nitrogen will be deshielded. |

| ~1.8-2.2 | m | 2H | H-5 | The protons at C5 will be in a more shielded environment. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will indicate the number of unique carbon atoms in the molecule. The presence of the electronegative fluorine and oxygen atoms will have a significant impact on the chemical shifts of the adjacent carbons.

Expected ¹³C NMR Data:

| Chemical Shift (ppm) | Multiplicity (¹JCF) | Assignment | Rationale |

| ~120-130 | t | C-3 | The carbon bearing the two fluorine atoms will appear as a triplet due to one-bond coupling to fluorine. |

| ~90-100 | s | C-4 | The gem-diol carbon will be significantly deshielded and appear as a singlet. |

| ~45-55 | t (²JCF) | C-2 | This carbon will show a smaller through-bond coupling to the fluorine atoms. |

| ~40-50 | s | C-6 | The carbon at the 6-position is further from the electron-withdrawing groups. |

| ~30-40 | t (³JCF) | C-5 | A small three-bond coupling to the fluorine atoms may be observed. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environments. For a gem-difluoro compound, the two fluorine atoms can be chemically equivalent or non-equivalent depending on the molecular symmetry. In the case of a chiral center at C-4 (due to the diol), the fluorine atoms at C-3 are diastereotopic and would be expected to be non-equivalent.

Expected ¹⁹F NMR Data:

| Chemical Shift (ppm) | Multiplicity | Assignment | Rationale |

| -90 to -120 | ABq | Fₐ, Fₑ | The two fluorine atoms will likely be non-equivalent, giving rise to an AB quartet due to geminal F-F coupling. Each line of the quartet may be further split by coupling to adjacent protons. |

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. Electrospray ionization (ESI) in the positive ion mode is a suitable technique for this compound, as the piperidine nitrogen is readily protonated.

Expected Mass Spectrometry Data:

| m/z | Ion | Rationale |

| [M+H]⁺ | Protonated Molecule | The molecular ion peak will confirm the molecular weight of the free base. |

| [M+H - H₂O]⁺ | Loss of Water | The gem-diol can easily lose a molecule of water. |

| [M+H - 2H₂O]⁺ | Loss of two Water molecules | Further dehydration can occur. |

| Various | Ring Fragments | Alpha-cleavage and other ring fissions are common fragmentation pathways for piperidines.[5][6] |

The presence of chlorine in the hydrochloride salt will also give a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the [M+H]⁺ and [M+H+2]⁺ peaks.[7]

Caption: Predicted major fragmentation pathways in ESI-MS.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Broad, Strong | O-H stretch (gem-diol) and N-H stretch (ammonium) |

| 2800-3000 | Medium | C-H stretch (aliphatic) |

| 1000-1200 | Strong | C-F stretch |

| 1000-1100 | Strong | C-O stretch (gem-diol) |

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide valuable information about the connectivity and local environment of atoms, single-crystal X-ray crystallography provides the unambiguous three-dimensional structure of the molecule in the solid state. This technique would confirm the piperidine ring conformation (likely a chair), the relative stereochemistry of the substituents, and the intramolecular and intermolecular interactions, such as hydrogen bonding involving the diol and the ammonium group. The crystal packing would also be revealed, providing insights into the solid-state properties of the compound.

Caption: Integrated workflow for the structural analysis of the target molecule.

Conclusion: A Synergistic Analytical Approach

The comprehensive structural analysis of 3,3-Difluoropiperidine-4,4-diol hydrochloride requires a synergistic combination of modern analytical techniques. While NMR spectroscopy provides the detailed solution-state structure and connectivity, mass spectrometry confirms the molecular weight and offers fragmentation clues. Infrared spectroscopy serves as a quick check for key functional groups, and single-crystal X-ray crystallography provides the ultimate proof of the three-dimensional solid-state structure. The methodologies and expected data presented in this guide provide a robust framework for researchers to confidently characterize this and other complex fluorinated molecules, thereby accelerating their application in drug discovery and development.

References

- BenchChem. (2025).

-

PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link]

- Silva, M. F., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.

- Chemistry LibreTexts. (2020). 16.

- YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.

-

PubChem. (n.d.). Piperidine, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of N-Boc-4-hydroxypiperidine. BenchChem.

- Xiaohua, S. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. SciSpace.

- NIH. (n.d.). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery.

- NIH. (n.d.).

- NIH. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

- Diva-portal.org. (n.d.).

- ResearchGate. (n.d.). Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- National Institute of Standards and Technology. (n.d.). Piperidine. NIST WebBook.

- PubMed Central. (n.d.). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)

- ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral....

- Synblock. (n.d.). Cas no 1334416-77-1 | 3,3-Difluoropiperidin-4-OL hcl.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

- MDPI. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties.

- PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.

- SpectraBase. (n.d.). Piperidine hydrochloride - Optional[FTIR] - Spectrum.

- ResearchGate. (n.d.). cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry.

- Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry.

- ChemRxiv. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant.

- New Journal of Chemistry (RSC Publishing). (2022). Piperazine-1,4-diol (PipzDiol): synthesis, stereodynamics and assembly of supramolecular hydrogen-bonded 2D networks.

-

PubChem. (n.d.). 3,3-Difluoropiperidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Kuujia.com. (n.d.). Cas no 1788044-01-8 (3,3-Difluoropiperidine-4,4-diol hydrochloride).

- Chemdad. (n.d.). 3,3-Difluoropiperidine-4,4-diol hydrochloride.

- Thermo Fisher Scientific. (n.d.). 4,4-Difluoropiperidine hydrochloride, 98%.

- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

Sources

- 1. N-tert-Butoxycarbonyl-4-piperidone [webbook.nist.gov]

- 2. ossila.com [ossila.com]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Postulated Mechanism of Action of 3,3-Difluoropiperidine-4,4-diol Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

3,3-Difluoropiperidine-4,4-diol hydrochloride is a fluorinated piperidine derivative recognized primarily as a synthetic building block in medicinal chemistry. While direct pharmacological studies on this specific molecule are not extensively published, its distinct structural features—an α,α-difluorinated carbon adjacent to a geminal diol—strongly suggest a well-characterized mechanism of action. This guide posits that the compound functions as a covalent reversible inhibitor of hydrolytic enzymes. Its mechanism is predicated on the equilibrium between the stable gem-diol and its corresponding highly electrophilic ketone, 3,3-difluoropiperidin-4-one. The gem-diol acts as a transition-state analog for hydrolysis, while the ketone serves as a potent "warhead" that forms a transient covalent bond with nucleophilic residues (e.g., serine, cysteine) in an enzyme's active site. The piperidine scaffold provides the necessary framework for molecular recognition and target selectivity. This document provides an in-depth analysis of this proposed mechanism, potential enzyme targets, and outlines experimental workflows for its validation.

Part 1: Molecular and Chemical Profile

Introduction to 3,3-Difluoropiperidine-4,4-diol Hydrochloride

3,3-Difluoropiperidine-4,4-diol hydrochloride is a heterocyclic organic compound. The piperidine ring is a ubiquitous scaffold in pharmaceuticals, known for its favorable physicochemical properties and ability to engage with a wide array of biological targets[1]. The introduction of geminal fluorine atoms at the C3 position significantly modulates the electronic properties of the adjacent C4 carbon, a feature central to its biological potential. While it has been cited as a valuable building block in the synthesis of complex molecules and fluorinated γ-amino acids, its intrinsic bioactivity is the focus of this analysis[2][3].

The Critical Ketone/Gem-Diol Equilibrium

The defining chemical feature of this molecule is the geminal diol at the C4 position. In aqueous solution, gem-diols exist in a dynamic equilibrium with their corresponding ketone or aldehyde counterparts[4][5]. For most simple ketones, this equilibrium heavily favors the ketone form.

However, the presence of strong electron-withdrawing groups adjacent to the carbonyl carbon dramatically shifts the equilibrium toward the hydrated gem-diol form[6]. In the case of 3,3-difluoropiperidin-4-one, the two fluorine atoms at the C3 position exert a powerful inductive effect, destabilizing the partial positive charge on the carbonyl carbon and making hydration thermodynamically favorable. This results in the stable, isolatable 3,3-Difluoropiperidine-4,4-diol form[5].

Caption: The equilibrium between the ketone and the stable gem-diol hydrate.

Part 2: Postulated Mechanism of Action: Covalent Reversible Inhibition

The mechanism of action for fluorinated ketones as enzyme inhibitors is well-established[7]. It leverages the ketone/gem-diol equilibrium to achieve potent and selective inhibition through the formation of a transient covalent bond.

Dual Functionality: Transition-State Analog and Covalent Warhead

The inhibitory power of this molecule arises from a two-pronged attack:

-

Transition-State Mimicry: The gem-diol itself is a stable, neutral molecule that is sterically and electronically similar to the tetrahedral transition state formed during the enzymatic hydrolysis of peptide or ester bonds[7]. This allows it to be recognized and bind non-covalently within the enzyme's active site with high affinity.

-

Electrophilic Warhead: The corresponding ketone, 3,3-difluoropiperidin-4-one, is a highly potent, yet masked, electrophile. Although it is the minor component at equilibrium, its formation within the active site presents a prime target for attack by a nearby nucleophilic amino acid residue[8].

Covalent Adduct Formation with Target Enzymes

The proposed inhibitory mechanism follows a two-step process:

-

Initial Binding (E•I): The gem-diol (I) binds non-covalently to the enzyme's active site (E), forming an initial enzyme-inhibitor complex.

-

Covalent Reaction (E-I): Once seated in the active site, the equilibrium can shift, revealing the electrophilic ketone. A nucleophilic residue in the active site, such as the hydroxyl of a serine or the thiol of a cysteine, attacks the carbonyl carbon. This forms a stable, tetrahedral hemiketal or thiohemiketal adduct, which is a covalent but reversible bond[7][8].

This covalent modification traps the enzyme in an inactive state. The reversibility of the bond is a key feature, potentially reducing the risk of off-target effects and immunogenicity associated with irreversible covalent inhibitors[9][10].

Caption: Proposed mechanism of covalent reversible inhibition with a serine hydrolase.

Part 3: Potential Molecular Targets and SAR

Target Class: Hydrolase Enzymes

The mechanism of action strongly points towards the inhibition of hydrolytic enzymes that utilize a nucleophilic residue for catalysis and form a tetrahedral intermediate. Prime candidates include:

-

Serine Proteases: This is a vast and well-drugged family of enzymes (e.g., thrombin, trypsin, chymotrypsin, elastase, and viral proteases like HCV NS3/4A). Many successful covalent reversible drugs, such as telaprevir and boceprevir, target this class using similar electrophilic ketone warheads[8][10].

-

Cysteine Proteases: This class includes caspases and cathepsins, which are involved in apoptosis and inflammation. The cysteine thiol is a potent nucleophile that readily reacts with electrophilic ketones[9][11].

-

Other Serine Hydrolases: Beyond proteases, this superfamily includes lipases, esterases, and acetylcholinesterase, all of which are theoretically susceptible to this inhibitory mechanism[7][12].

The Role of the Piperidine Scaffold in Selectivity

While the difluoro-gem-diol moiety provides the inhibitory "warhead," the piperidine ring acts as the guidance system. It is responsible for the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges via the protonated nitrogen) that position the warhead correctly within the active site of a specific enzyme.

Structure-activity relationship (SAR) studies on various fluorinated piperidines have shown that modifications to the piperidine ring and its substituents are critical for determining target selectivity. For instance, different substitution patterns on difluoropiperidine scaffolds have been used to achieve high selectivity for targets as diverse as dopamine D4 receptors and orexin receptors[13][14]. Therefore, while the core mechanism is general, the specific enzyme target of 3,3-Difluoropiperidine-4,4-diol will be dictated by the binding preferences of the unsubstituted piperidine ring.

Part 4: Proposed Experimental Workflows for Mechanism Validation

To validate the postulated mechanism, a structured, multi-step experimental approach is required.

Workflow 1: Unbiased Target Identification

The first step is to identify which proteins in a biological system the compound interacts with. Activity-Based Protein Profiling (ABPP) is the gold standard for this.

Experimental Protocol: Activity-Based Protein Profiling (ABPP)

-

Probe Synthesis: Synthesize an analog of the parent ketone (3,3-difluoropiperidin-4-one) that incorporates a reporter tag (e.g., an alkyne or azide for click chemistry) at a non-critical position, such as on the piperidine nitrogen.

-

Lysate Incubation: Incubate the probe with a relevant cell or tissue lysate. The probe will covalently bind to its protein targets.

-

Reporter Tagging: Use click chemistry to attach a fluorescent dye or biotin to the probe-protein conjugate.

-

Analysis:

-

Gel-Based: Separate the labeled proteins by SDS-PAGE and visualize fluorescently tagged targets.

-

Mass Spectrometry (MS)-Based: If using a biotin tag, enrich the labeled proteins using streptavidin beads, digest them into peptides, and identify the proteins via LC-MS/MS.

-

-

Target Validation: Confirm target engagement by pre-incubating the lysate with an excess of the original, untagged 3,3-Difluoropiperidine-4,4-diol hydrochloride. A true target will show diminished labeling by the probe.

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Workflow 2: In Vitro Enzymatic Inhibition Assays

Once candidate targets are identified, the inhibitory activity must be quantified using purified enzymes.

Experimental Protocol: IC50 and Ki Determination

-

Source Enzyme: Obtain the purified candidate enzyme (e.g., human trypsin) and a corresponding fluorogenic or chromogenic substrate.

-

Assay Setup: In a multi-well plate, set up reactions containing a fixed concentration of the enzyme and substrate in a suitable buffer.

-

Inhibitor Titration: Add varying concentrations of 3,3-Difluoropiperidine-4,4-diol hydrochloride to the wells. Include a control with no inhibitor.

-

Kinetic Measurement: Measure the rate of product formation over time using a plate reader (fluorescence or absorbance).

-

Data Analysis:

-

IC50 Determination: Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Mechanism of Inhibition: To determine the inhibition modality (competitive, non-competitive, etc.), perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using a Lineweaver-Burk or Dixon plot[15].

-

Reversibility Test: Confirm reversibility by performing a "jump-dilution" experiment. Incubate the enzyme with a high concentration of the inhibitor, then rapidly dilute the mixture 100-fold or more. If the inhibitor is reversible, enzyme activity will recover over time.

-

Data Presentation: Sample Inhibition Data

| Enzyme Target | Inhibitor IC50 (µM) | Inhibition Type | Reversible? |

| Trypsin | 1.2 ± 0.2 | Competitive | Yes |

| Chymotrypsin | 25.6 ± 3.1 | Competitive | Yes |

| Cathepsin B | > 100 | - | - |

Conclusion

Based on a rigorous analysis of its chemical structure and established principles in medicinal chemistry, 3,3-Difluoropiperidine-4,4-diol hydrochloride is strongly hypothesized to function as a covalent reversible inhibitor of hydrolase enzymes . The molecule's potency and selectivity are governed by the interplay between the α,α-difluoro gem-diol "warhead," which mimics the enzymatic transition state and forms a transient covalent bond, and the piperidine scaffold, which guides the compound to specific enzyme active sites. While this mechanism is highly plausible, it requires empirical validation through the experimental workflows outlined herein, beginning with target identification via ABPP and followed by quantitative in vitro inhibition studies.

References

-

Singh, J., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

Gelb, M. H., Svaren, J. H., & Abeles, R. H. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry. Available at: [Link]

-

Wegner, A. M., et al. (2022). Naphthoquinones as Covalent Reversible Inhibitors of Cysteine Proteases—Studies on Inhibition Mechanism and Kinetics. Molecules. Available at: [Link]

-

de Gruiter, M. L., & Nomura, D. K. (2023). Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. Available at: [Link]

-

Tuley, A., & Fast, W. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Chemical Biology. Available at: [Link]

-

Bégué, J. P., & Bonnet-Delpon, D. (2006). Conversion of α-Keto Esters into β,β-Difluoro-α-keto Esters and Corresponding Acids: A Simple Route to a Novel Class of Serine Protease Inhibitors. The Journal of Organic Chemistry. Available at: [Link]

-

Kumar, V., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Available at: [Link]

-

MySkinRecipes. (n.d.). 3,3-Difluoropiperidine-4,4-diol hydrochloride. MySkinRecipes. Available at: [Link]

-

Kumar, V., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. Available at: [Link]

-

Chemistry LibreTexts. (2023). Addition of Water to form Hydrates (Gem-Diols). Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. (n.d.). Structure of Geminal Diol–Type Intermediates and Their Reactivity in Modern Oxidation Reactions. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride. Google Patents.

-

Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Geminal diol. Wikipedia. Available at: [Link]

- Google Patents. (n.d.). WO2013127913A1 - 4,4-difluoro-piperidine-compounds. Google Patents.

-

Mncube, L. P., et al. (2023). Inhibition Kinetics and Theoretical Studies on Zanthoxylum chalybeum Engl. Dual Inhibitors of α-Glucosidase and α-Amylase. Molecules. Available at: [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. 3,3-Difluoropiperidine-4,4-diol hydrochloride [myskinrecipes.com]

- 3. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Geminal diol - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Covalent inhibitors: a rational approach to drug discovery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00154F [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. lifechemicals.com [lifechemicals.com]

- 13. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3,3-Difluoropiperidine-4,4-diol hydrochloride: A Strategic Building Block in Modern Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2][3][4] Within this landscape, fluorinated saturated heterocycles, particularly piperidines, have emerged as exceptionally valuable motifs due to their prevalence in bioactive molecules.[3][5][6][7] This guide provides an in-depth technical analysis of 3,3-Difluoropiperidine-4,4-diol hydrochloride, a specialized building block that uniquely combines the benefits of gem-difluorination with the bioisosteric potential of a hydrated ketone. We will explore its synthesis, unique chemical properties, and strategic applications, providing researchers, scientists, and drug development professionals with the foundational knowledge to leverage this reagent in overcoming complex medicinal chemistry challenges.

The Strategic Advantage of Fluorination in Piperidine Scaffolds

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in approved pharmaceuticals.[7] Its saturated, three-dimensional nature provides an excellent framework for orienting substituents to interact with biological targets. However, parent piperidine motifs can present challenges, including metabolic instability and undesirable basicity (pKa).

The introduction of fluorine atoms can profoundly alter a molecule's properties:

-

Metabolic Stability: Fluorine can block sites of metabolic oxidation. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.[8]

-

Basicity (pKa) Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of nearby amines.[5][9] This is a critical strategy for mitigating off-target effects, such as binding to the hERG potassium ion channel, which is often associated with cardiac toxicity.[10]

-

Conformational Control: Fluorine substitution can influence the conformational preference of the piperidine ring, which can be exploited to lock in a bioactive conformation.[10]

-

Binding Affinity: Fluorine can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, enhancing binding affinity.

The building block 3,3-Difluoropiperidine-4,4-diol hydrochloride encapsulates these advantages while introducing a unique functional handle: a hydrated gem-difluorinated ketone.

Physicochemical Properties and Unique Structural Features

The title compound is typically supplied as a stable hydrochloride salt. Its true value lies in the interplay between the gem-difluoro group and the adjacent carbonyl, which exists predominantly in its hydrated diol form.

| Property | Value | Reference |

| CAS Number | 1788044-01-8 | [11][12] |

| Molecular Formula | C₅H₁₀ClF₂NO₂ | [11] |

| Molecular Weight | 189.59 g/mol | [11] |

| Appearance | Light yellow to beige solid | [13] |

| Storage | 2-8°C, keep sealed and dry | [11] |

The Keto-Hydrate Equilibrium: A Stabilized Gem-Diol

In aqueous solution, ketones exist in equilibrium with their corresponding gem-diol (hydrate) forms. For a simple ketone like piperidin-4-one, this equilibrium heavily favors the ketone. However, the powerful inductive effect of the two adjacent fluorine atoms dramatically shifts this equilibrium toward the hydrate. The electron-withdrawing CF₂ group destabilizes the carbonyl's partial positive charge, making nucleophilic attack by water much more favorable.

This stabilized gem-diol is the key to the building block's function. It acts as a non-reducible, hydrogen-bond-donating bioisostere for a ketone.[14][15]

Caption: Keto-hydrate equilibrium shifted towards the stable diol form.

A Bioisostere for the Carbonyl Group

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental strategy in drug design.[8][16][17] The ketone functional group is common in bioactive molecules but can be a metabolic liability, often undergoing reduction to the corresponding alcohol, which may have different activity or clearance properties.

The 3,3-difluoro-4,4-diol motif serves as an excellent bioisostere for a ketone:

-

Geometry: It maintains a similar tetrahedral geometry at the C4 position.

-

Hydrogen Bonding: While a ketone is a hydrogen bond acceptor, the diol is both a hydrogen bond donor and acceptor, potentially forming new, beneficial interactions within a receptor's active site.

-

Metabolic Inertness: The diol is not susceptible to the same enzymatic reduction pathways as a ketone.

-

Polarity & Solubility: The diol group increases local polarity, which can be tuned to improve solubility and other ADME properties.

Synthesis of the Building Block

The synthesis of 3,3-Difluoropiperidine-4,4-diol hydrochloride or its immediate ketone precursor generally starts from a readily available N-protected piperidin-4-one. The key step is the gem-difluorination of the carbon alpha to the carbonyl.

A common synthetic approach involves:

-

Protection: The nitrogen of 4-piperidone is protected, typically as a carbamate (e.g., Boc), to prevent side reactions.

-

Fluorination: The N-Boc-4-piperidone is treated with a fluorinating agent. While older methods used harsh reagents like DAST or SF₄, modern methods may employ safer alternatives like trifluorosulfenyl morpholine.[18]

-

Deprotection & Salt Formation: The Boc protecting group is removed under acidic conditions (e.g., with HCl in a solvent like dioxane or methanol), which concurrently forms the hydrochloride salt of the desired 3,3-difluoropiperidin-4-one.[18] The ketone readily hydrates to the diol form upon exposure to water.

Caption: General synthetic workflow for the building block.

Core Applications and Experimental Protocols

The primary utility of 3,3-Difluoropiperidine-4,4-diol hydrochloride is its incorporation into a target molecule via the secondary amine. This provides a robust, fluorinated anchor point bearing the key diol functionality.

Caption: General strategy for incorporating the building block.

Protocol Example: Reductive Amination

This protocol describes the coupling of the building block to a generic aromatic aldehyde.

Objective: To synthesize N-(arylmethyl)-3,3-difluoropiperidine-4,4-diol.

Materials:

-

3,3-Difluoropiperidine-4,4-diol hydrochloride (1.0 eq)

-

Aryl aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Triethylamine (TEA) (1.1 eq)

-

Dichloromethane (DCM) or Dichloroethane (DCE) as solvent

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 3,3-Difluoropiperidine-4,4-diol hydrochloride and the aryl aldehyde.

-

Solvent Addition: Add anhydrous DCM (or DCE) to dissolve/suspend the reagents.

-

Base Addition: Add triethylamine to neutralize the hydrochloride salt and liberate the free amine. Stir the mixture at room temperature for 10-15 minutes. Causality: The free amine is the active nucleophile required for the initial iminium ion formation.

-

Reductant Addition: Add sodium triacetoxyborohydride in portions over 5 minutes. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the aldehyde starting material. Adding it portion-wise controls any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 2-12 hours).

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired final product.

Case Study: Overcoming Metabolic Liability

Scenario: A lead compound for a kinase inhibitor contains a piperidin-4-one moiety. In vivo pharmacokinetic studies reveal rapid metabolism at the ketone, leading to a short half-life and the formation of active metabolites with a different pharmacological profile.

| Original Lead Compound | Challenge |

| Contains piperidin-4-one | • Susceptible to keto-reduction by aldo-keto reductases. • Short half-life. |

Proposed Solution: Employ bioisosteric replacement using 3,3-Difluoropiperidine-4,4-diol hydrochloride.

Synthetic Step: The piperidin-4-one fragment is replaced by coupling the core scaffold to the 3,3-difluoro-4,4-diol building block via N-alkylation.

Anticipated Outcomes of Bioisosteric Replacement

| Property | Original Lead (Piperidin-4-one) | Modified Compound (3,3-Difluoro-4,4-diol) | Rationale |

| Metabolic Stability | Low | High | The gem-diol is not a substrate for keto-reductase enzymes, blocking the primary metabolic pathway.[8] |

| Binding Affinity | 10 nM | Comparable or Improved (e.g., 5-15 nM) | The diol mimics the geometry and hydrogen bonding potential of the ketone, preserving key interactions. New H-bond donor interactions may even enhance potency.[15] |

| Piperidine pKa | ~8.5 | Lower (~7.0 - 7.5) | The inductive effect of the two fluorine atoms significantly reduces the basicity of the piperidine nitrogen, potentially reducing hERG liability and improving cell permeability.[5][10] |

| Aqueous Solubility | Moderate | Improved | The polar diol group can enhance aqueous solubility, which may improve formulation options and bioavailability. |

This strategic replacement addresses the primary metabolic issue while maintaining or enhancing other critical drug-like properties, demonstrating the power of this building block in lead optimization campaigns. The use of similar 3,3- and 4,4-difluoropiperidine building blocks has proven effective in developing potent and selective drug candidates, including agonists of the apelin receptor and dopamine D4 receptor antagonists.[13][19]

Conclusion

3,3-Difluoropiperidine-4,4-diol hydrochloride is more than just a fluorinated reagent; it is a sophisticated, multi-functional building block designed to solve specific, complex problems in drug discovery. Its unique ability to serve as a metabolically robust bioisostere for a ketone, combined with the inherent benefits of gem-difluorination on pKa and local conformation, makes it an invaluable tool for medicinal chemists. By providing a direct solution to keto-reduction while offering opportunities to fine-tune solubility and binding interactions, this building block empowers the rational design of safer, more effective, and more durable therapeutic agents.

References

- Enamine.

- Enamine.

- Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.

- ResearchGate. gem‐Difluoro‐containing pharmaceuticals.

- PubMed. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.

- Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics.

- ScienceDaily. (2019).

- ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.

- Wikipedia. Bioisostere.

- ResearchGate. Applications of gem‐difluoro olefins in medicinal chemistry.

- MySkinRecipes. 3,3-Difluoropiperidine-4,4-diol hydrochloride.

- Ossila. 3,3-Difluoropiperidine hydrochloride | CAS 496807-97-7.

- PubMed. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases.

- Drug Discovery Resources. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

- Journal of the American Chemical Society. Ketone Isosteres of 2-N-Acetamidosugars as Substrates for Metabolic Cell Surface Engineering.

- PubMed Central.

- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.

- ChemicalBook. (2023).

- PubMed. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines.

- Scientific Update. (2019).

- PubMed Central. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.

- PubMed Central.

- Google Patents. (CN111116456B). Preparation method of 4, 4-difluoropiperidine hydrochloride.

- Echemi. 4,4-piperidinediol, 3,3-difluoro-, hydrochloride (1:1).

- Sigma-Aldrich.

- PharmaBlock.

Sources

- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 2. enamine.net [enamine.net]

- 3. sciencedaily.com [sciencedaily.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioisostere - Wikipedia [en.wikipedia.org]

- 9. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scientificupdate.com [scientificupdate.com]

- 11. 3,3-Difluoropiperidine-4,4-diol hydrochloride [myskinrecipes.com]

- 12. echemi.com [echemi.com]

- 13. ossila.com [ossila.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. baranlab.org [baranlab.org]

- 17. drughunter.com [drughunter.com]

- 18. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]

- 19. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation into the Stability of 3,3-Difluoropiperidine-4,4-diol Hydrochloride: A Technical Guide

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive theoretical framework for assessing the stability of 3,3-Difluoropiperidine-4,4-diol hydrochloride, a novel small molecule with potential pharmaceutical applications. The presence of a geminal diol moiety, notoriously prone to dehydration, alongside fluorine substituents on a piperidine scaffold, presents a unique stability challenge. This document outlines a systematic computational approach to predict and understand the degradation pathways of this molecule. By leveraging quantum chemical calculations, we can elucidate the conformational landscape, predict key physicochemical properties, and calculate the energetic barriers associated with potential degradation reactions. This guide is intended to equip researchers and drug development professionals with the theoretical tools and practical insights necessary to proactively address the stability concerns of this and similar complex molecules.

Introduction: The Stability Conundrum of a Fluorinated Geminal Diol

The chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting its shelf-life, safety, and efficacy. 3,3-Difluoropiperidine-4,4-diol hydrochloride (Figure 1) presents a fascinating case study in molecular stability. The molecule incorporates three key structural features that warrant a detailed theoretical investigation:

-

The Piperidine Ring: A ubiquitous scaffold in medicinal chemistry, the conformational flexibility of the piperidine ring plays a crucial role in receptor binding and overall molecular properties.

-

Geminal Difluorination: The introduction of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. However, the strong electron-withdrawing nature of fluorine can also influence the reactivity of adjacent functional groups.

-

The Geminal Diol: Gem-diols are often transient intermediates in the hydration of carbonyl compounds and are generally unstable, readily dehydrating to the corresponding ketone. Their isolation and stabilization are significant challenges in organic chemistry.

-

Hydrochloride Salt: The formation of a hydrochloride salt is a common strategy to enhance the solubility and stability of amine-containing APIs.

The central question this guide addresses is: to what extent do the stabilizing effects of the hydrochloride salt and the electron-withdrawing fluorine atoms counteract the inherent instability of the gem-diol moiety? Answering this question through experimental studies alone can be time-consuming and resource-intensive. Theoretical and computational chemistry offer a powerful and predictive alternative to gain a deep understanding of the underlying factors governing the stability of this molecule.

Foundational Theoretical Concepts

A robust theoretical investigation into the stability of 3,3-Difluoropiperidine-4,4-diol hydrochloride rests on several key computational chemistry principles.

Conformational Analysis: The Shape of Stability

The three-dimensional conformation of the piperidine ring is not static. It exists in a dynamic equilibrium between different chair and boat conformations. The orientation of the substituents (fluorine and hydroxyl groups) as either axial or equatorial will significantly impact the molecule's stability and reactivity. Computational studies have shown that for fluorinated piperidines, there can be a preference for the axial conformation of fluorine, influenced by factors like charge-dipole interactions and hyperconjugation. The protonation of the piperidine nitrogen further influences these conformational preferences.

A thorough conformational analysis is the first step in any theoretical stability study. By identifying the lowest energy conformers, we can ensure that subsequent calculations of stability and reactivity are based on the most probable molecular geometries.

Predicting Physicochemical Properties: The Importance of pKa

The protonation state of a molecule is a critical determinant of its solubility, membrane permeability, and stability. For 3,3-Difluoropiperidine-4,4-diol hydrochloride, the pKa of the piperidine nitrogen will determine the pH range in which the molecule exists as the protonated, and likely more stable, hydrochloride salt. Quantum chemical methods, combined with appropriate solvation models, can accurately predict the pKa of substituted amines like piperidine.

The acidity of the gem-diol protons is another important factor, as their deprotonation could initiate or participate in degradation pathways.

Quantum Chemical Calculations: Unveiling Reaction Mechanisms

At the heart of a theoretical stability study are quantum chemical calculations, most commonly employing Density Functional Theory (DFT). DFT allows us to calculate the electronic structure of a molecule and, from that, derive a wealth of information about its properties and reactivity.

For stability analysis, we are particularly interested in:

-

Reaction Energetics: Calculating the change in Gibbs free energy (ΔG) for a potential degradation reaction allows us to predict its thermodynamic feasibility. A negative ΔG indicates a spontaneous reaction.

-

Transition State Theory: To understand the kinetics of a degradation reaction, we must identify the transition state (TS) – the highest energy point along the reaction pathway. The energy difference between the reactant and the transition state, known as the activation energy (Ea), determines the reaction rate. By locating the TS and calculating the activation energy, we can predict how fast the molecule will degrade.

Proposed Degradation Pathways

Based on the chemical functionalities present in 3,3-Difluoropiperidine-4,4-diol hydrochloride, two primary degradation pathways are proposed for theoretical investigation:

Dehydration to 3,3-Difluoro-4-piperidinone

The most probable degradation pathway for a gem-diol is the elimination of a water molecule to form the corresponding ketone. In this case, 3,3-Difluoropiperidine-4,4-diol would dehydrate to 3,3-Difluoro-4-piperidinone. This reaction can be catalyzed by either acid or base. Given that the molecule is a hydrochloride salt, the acidic environment could facilitate this dehydration.

The proposed mechanism involves the protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a carbocation intermediate, which then loses a proton to yield the ketone.

Oxidative Degradation

The piperidine ring, particularly the carbon atoms adjacent to the nitrogen, can be susceptible to oxidation. This can lead to the formation of N-oxides or ring-opening products. While the hydrochloride salt form offers some protection against oxidation by protonating the amine, it does not eliminate the possibility entirely.

A Step-by-Step Computational Protocol

This section provides a detailed, step-by-step methodology for the theoretical investigation of the stability of 3,3-Difluoropiperidine-4,4-diol hydrochloride. This protocol is designed to be implemented using standard quantum chemistry software packages such as Gaussian.

Step 1: Conformational Analysis of the Reactant

Objective: To identify the lowest energy conformer of protonated 3,3-Difluoropiperidine-4,4-diol.

Methodology:

-

Initial Structure Generation: Build the 3,3-Difluoropiperidine-4,4-diol cation in its various possible chair conformations (with axial and equatorial substituents).

-

Geometry Optimization: Perform a full geometry optimization for each starting conformer.

-

Level of Theory: A DFT functional suitable for organic molecules, such as M06-2X or B3LYP, is recommended.

-

Basis Set: A Pople-style basis set like 6-311++G(d,p) or a Dunning-type correlation-consistent basis set such as aug-cc-pVTZ is appropriate for providing a good balance of accuracy and computational cost, especially for molecules containing fluorine.

-

Solvent Model: Employ an implicit solvent model, such as the SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model), to account for the effects of an aqueous environment.

-

-

Frequency Analysis: Perform a frequency calculation on each optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., has no imaginary frequencies). The frequency calculation also provides the Gibbs free energy of the conformer.

-

Conformer Selection: Identify the conformer with the lowest Gibbs free energy. This will be the starting point for the subsequent degradation pathway analysis.

Step 2: pKa Prediction of the Piperidine Nitrogen

Objective: To calculate the pKa of the piperidine nitrogen to understand its protonation state at physiological pH.

Methodology:

-

Optimize Structures: Perform geometry optimizations and frequency calculations for both the protonated (cationic) and deprotonated (neutral) forms of 3,3-Difluoropiperidine-4,4-diol using the same level of theory, basis set, and solvent model as in the conformational analysis.

-

Calculate Gibbs Free Energy of Deprotonation: The Gibbs free energy of the deprotonation reaction in solution (ΔG°(aq)) is calculated using a thermodynamic cycle (see Figure 2). The gas-phase Gibbs free energy change (ΔG°(gas)) and the solvation free energies (ΔG°solv) of the protonated and deprotonated species are required.

-

Calculate pKa: The pKa is then calculated using the following equation:

pKa = (ΔG°(aq)) / (2.303 * RT)

where R is the gas constant and T is the temperature in Kelvin. It is common practice to use a reference compound with a known pKa to improve the accuracy of the prediction.

Step 3: Investigation of the Dehydration Pathway

Objective: To determine the activation energy and reaction energy for the dehydration of 3,3-Difluoropiperidine-4,4-diol to 3,3-Difluoro-4-piperidinone.

Methodology:

-

Optimize Product and Intermediate Structures: Perform geometry optimizations and frequency calculations for the product (3,3-Difluoro-4-piperidinone and a water molecule) and any proposed intermediates (e.g., the protonated diol).

-

Transition State Search: Locate the transition state for the rate-determining step of the dehydration reaction (likely the loss of the water molecule). This can be done using methods such as the Berny algorithm (OPT=TS) in Gaussian.

-

Transition State Verification: Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation should be performed to confirm that the identified transition state connects the reactant and product (or intermediate) states.

-

Calculate Activation and Reaction Energies: The activation energy (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactant. The reaction energy (ΔGrxn) is the difference in Gibbs free energy between the products and the reactant.

Step 4: Investigation of Oxidative Degradation

Objective: To explore the feasibility of oxidative degradation pathways.

Methodology:

-

Propose Oxidative Products: Based on known degradation pathways of piperidines, propose likely oxidative products, such as the corresponding N-oxide or ring-opened structures.

-

Calculate Reaction Energies: Perform geometry optimizations and frequency calculations for the proposed oxidative products and the appropriate oxidant (e.g., molecular oxygen or a hydroxyl radical). Calculate the overall Gibbs free energy change for the reaction to assess its thermodynamic feasibility.

-

Transition State Searches (Optional): For thermodynamically favorable reactions, transition state searches can be performed to estimate the kinetic barriers.

Data Presentation and Interpretation

To facilitate the analysis and communication of the computational results, the data should be presented in a clear and organized manner.

Table 1: Calculated Relative Energies of Conformers

| Conformer | Relative Energy (kcal/mol) | Gibbs Free Energy (Hartree) |

| Chair 1 (Axial F, Axial OH) | 0.00 | -XXXX.XXXXXX |

| Chair 2 (Equatorial F, Axial OH) | X.XX | -XXXX.XXXXXX |

| ... | ... | ... |

Table 2: Predicted pKa of the Piperidine Nitrogen

| Method | ΔG°(gas) (kcal/mol) | ΔG°solv(BH+) (kcal/mol) | ΔG°solv(B) (kcal/mol) | ΔG°(aq) (kcal/mol) | Predicted pKa |

| M06-2X/6-311++G(d,p) with SMD | X.XX | -XX.X | -X.X | X.XX | X.XX |

Table 3: Calculated Energies for the Dehydration Pathway

| Species | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |

| Reactant | -XXXX.XXXXXX | 0.00 |

| Transition State | -XXXX.XXXXXX | ΔG‡ |